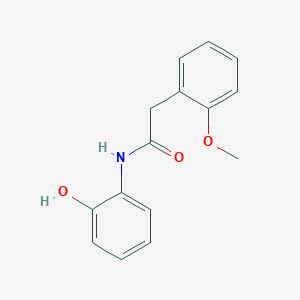![molecular formula C17H19N3O3 B5058103 2-nitro-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B5058103.png)
2-nitro-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitro-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, also known as N-(2-(3-pyridinyl)-1-piperidinyl)-4-(nitrooxy)phenylacetamide (PPN), is a synthetic compound that has been studied for its potential use as a therapeutic agent. PPN is a nitric oxide (NO) donor, meaning that it can release NO in a controlled manner in vivo. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. The controlled release of NO by PPN has been suggested to have potential therapeutic applications in the treatment of various diseases.
作用機序
PPN releases NO in a controlled manner through a process known as nitrosothiol-mediated NO release. PPN contains a nitrosothiol group, which can react with thiol-containing biomolecules in vivo to release NO. The controlled release of NO by PPN has been suggested to have therapeutic benefits, as excessive NO production can lead to oxidative stress and tissue damage.
Biochemical and Physiological Effects:
The release of NO by PPN has been shown to have various biochemical and physiological effects. NO is a potent vasodilator, meaning that it can increase blood flow and oxygen delivery to tissues. NO also plays a role in neurotransmission, immune response, and cell signaling. The controlled release of NO by PPN has been suggested to have potential therapeutic benefits in various disease models.
実験室実験の利点と制限
One advantage of using PPN in lab experiments is its ability to release NO in a controlled manner. This allows for precise dosing and reduces the risk of toxicity associated with excessive NO production. However, one limitation of using PPN is its potential instability in aqueous solutions, which can lead to variability in NO release.
将来の方向性
There are several potential future directions for research on PPN. One area of interest is the development of new NO donors that can release NO in a more targeted manner. Another area of interest is the use of PPN in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to determine the potential long-term effects of PPN use in vivo.
合成法
PPN can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-nitrophenol with 2-(3-pyridinyl)-1-piperidinylmethanol, followed by the addition of acetic anhydride and ammonium acetate. The final product is obtained through purification by column chromatography.
科学的研究の応用
PPN has been studied for its potential use as a therapeutic agent in various disease models. In animal models of ischemia-reperfusion injury, PPN has been shown to reduce tissue damage and improve functional recovery. PPN has also been studied for its potential use in the treatment of cancer, as NO has been shown to have anti-tumor effects. In addition, PPN has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as NO has been shown to have neuroprotective effects.
特性
IUPAC Name |
2-nitro-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17-7-6-13(10-16(17)20(22)23)12-19-9-2-1-5-15(19)14-4-3-8-18-11-14/h3-4,6-8,10-11,15,21H,1-2,5,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEBYXWGXVRHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,3'-dimethyl-4'-{[(3-methyl-2-thienyl)methylene]amino}-4-biphenylyl)[(3-methyl-2-thienyl)methylene]amine](/img/structure/B5058022.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B5058035.png)
![1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B5058044.png)
![1,3-dimethyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B5058053.png)

![2-[(cyclohexylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5058068.png)
![2-(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5058080.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5058092.png)
![N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5058095.png)
![1-cyclopentyl-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5058108.png)
![5-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5058122.png)
![methyl 3-[(4-methylbenzoyl)amino]-3-phenylpropanoate](/img/structure/B5058123.png)
![4,5-dimethyl-6-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-(trifluoromethyl)pyrimidine](/img/structure/B5058128.png)
![ethyl 4-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5058130.png)